![molecular formula C24H21ClN2O3S B2832955 (3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-45-9](/img/structure/B2832955.png)
(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H21ClN2O3S and its molecular weight is 452.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazinones, which have garnered significant attention for their potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and pharmacokinetic properties.
Antimicrobial Activity
Benzothiazinones have been extensively studied for their activity against various pathogens, especially Mycobacterium tuberculosis. The compound has demonstrated promising in vitro activity against several bacterial strains.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.5 µM | |
Escherichia coli | 0.21 µM | |
Pseudomonas aeruginosa | 0.21 µM | |
Staphylococcus aureus | 0.15 µM |
The compound exhibited a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like ciprofloxacin. Notably, it showed significant activity against M. tuberculosis, indicating its potential as a candidate for tuberculosis treatment.
The mechanism through which this benzothiazinone exerts its antimicrobial effects appears to involve inhibition of essential bacterial enzymes. Molecular docking studies suggest that the compound interacts with targets such as DNA gyrase and MurD, critical for bacterial cell wall synthesis and DNA replication.
Figure 1: Binding Interactions of the Compound with DNA Gyrase
Binding Interactions
Illustration of binding interactions between the compound and DNA gyrase showing hydrogen bonds and hydrophobic interactions.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies have shown that it achieves significant tissue penetration in models of infection, which is crucial for effective treatment.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | 75% |
Half-life | 4 hours |
Volume of distribution | 0.5 L/kg |
These properties suggest that the compound may maintain therapeutic levels in tissues over extended periods, enhancing its efficacy against chronic infections.
Case Studies
Recent studies have highlighted the effectiveness of this compound in animal models:
- Guinea Pig Model : In a study evaluating the efficacy of various DprE1 inhibitors, including this compound, significant reductions in bacterial load were observed after eight weeks of treatment. The results indicated an average reduction of approximately 3 log CFU in lung tissues compared to untreated controls .
- Histopathological Analysis : Qualitative assessments revealed that treated animals exhibited improved lung histology scores compared to controls, suggesting that the compound not only reduces bacterial load but also mitigates associated tissue damage .
Wissenschaftliche Forschungsanwendungen
Efficacy Studies
Recent studies have demonstrated that derivatives of benzothiazinones exhibit potent antitubercular activity. For instance:
These findings underscore the potential of this class of compounds in developing new treatments for tuberculosis.
Inhibition of Carbonic Anhydrases
Benzothiazine derivatives have also been investigated for their ability to inhibit carbonic anhydrases (CAs), which play a role in various physiological processes including acid-base balance and respiration. The inhibition of β-class carbonic anhydrases has been linked to anti-mycobacterial effects, making these compounds valuable in treating infections caused by M. tuberculosis .
Cytotoxicity Studies
Table summarizing cytotoxicity results against various cancer cell lines:
Compound | PC3 (μM) | MCF-7 (μM) | HeLa (μM) |
---|---|---|---|
BTZ043 | >20 | >20 | >20 |
PBTZ169 | TBD | TBD | TBD |
(3E)-Compound | TBD | TBD | TBD |
These results indicate that while some benzothiazine derivatives show low cytotoxicity against cancer cells, further studies are needed to evaluate their therapeutic index.
Case Study: BTZ043 and PBTZ169
Both BTZ043 and PBTZ169 have progressed through various stages of clinical trials due to their high efficacy and low resistance development rates compared to traditional antitubercular drugs . Their development has paved the way for exploring other derivatives like (3E)-compound.
Computational Studies
Computational modeling has been employed to predict the binding affinities and interactions between these compounds and their biological targets. Such studies help in optimizing lead compounds for enhanced activity and reduced side effects .
Eigenschaften
IUPAC Name |
(3E)-3-[(5-chloro-2-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-6-5-7-18(12-16)15-27-22-9-4-3-8-20(22)24(28)23(31(27,29)30)14-26-21-13-19(25)11-10-17(21)2/h3-14,26H,15H2,1-2H3/b23-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWZHDBFOEDJE-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)Cl)C)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=C(C=CC(=C4)Cl)C)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.